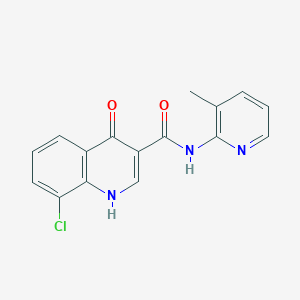

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of various precursors under specific conditions to introduce desired functional groups. One example in the literature describes the synthesis of a fluorescent derivative of quinoline through the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with an aminohexyl derivative, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). While not the exact compound , this process exemplifies the complexity and diversity of quinoline synthesis methods.

Molecular Structure Analysis

The structure of quinoline derivatives is characterized by a fused ring system combining benzene and pyridine units, which confers distinct chemical and physical properties. For instance, studies involving quinoline–imidazole–monoamide ligands have shown that these compounds can form complex structures with potential applications in catalysis and material science (Li et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including N-alkylation, cycloaddition, and substitution reactions, which can significantly alter their chemical behavior and utility. For example, the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, demonstrate the intramolecular transfer of the enol proton to a nitrogen atom, facilitating ketene formation (Jansson et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific molecular configurations. Polymorphic modifications of certain quinoline carboxamides have shown varying degrees of diuretic properties, highlighting the importance of crystal structure in determining the compound's biological and physical behavior (Shishkina et al., 2018).

Scientific Research Applications

Pharmacological Applications

Quinoline derivatives have been extensively investigated for their pharmacological properties. For instance, certain quinoline compounds have been identified as potent agents for the treatment of viral infections, such as herpes virus and human herpes viruses, showcasing their antiviral capabilities (Habernickel, 2002). Another study has focused on the synthesis of novel azo dyes derived from 5-chloro-8-hydroxy quinoline, highlighting the potential for developing new materials with unique spectroscopic properties, which could have implications in biological labeling or sensors (Ashouri Mirsadeghi et al., 2022).

Material Sciences and Chemical Synthesis

In the realm of material sciences, aromatic δ-peptides designed from quinoline-derived oligoamide foldamers have been synthesized, with their helical structures characterized, suggesting potential applications in the development of novel biomaterials (Jiang et al., 2003). Additionally, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have been explored for their electrochemical, photocatalytic, and magnetic properties, indicating potential use in catalysis and electronic devices (Li et al., 2020).

Imaging and Diagnostics

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the visualization of peripheral benzodiazepine receptors, demonstrating the role of quinoline derivatives in medical imaging and diagnostics (Matarrese et al., 2001).

Antimicrobial and Antitumor Research

Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has shown potential antimicrobial properties, suggesting applications in developing new antibiotics (Holla et al., 2006). Furthermore, functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antitumor activities, indicating the significant potential of quinoline derivatives in cancer research (Fu et al., 2015).

Mechanism of Action

Target of Action

Quinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Quinoline derivatives have been shown to interact with their targets, leading to various biological responses . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the targets.

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, depending on its specific targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of biological activities associated with quinoline derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Quinoline and its derivatives have a wide range of applications in the fields of medicinal chemistry and drug discovery . Future research could focus on exploring the potential biological activities of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” and developing efficient methods for its synthesis.

properties

IUPAC Name |

8-chloro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-9-4-3-7-18-15(9)20-16(22)11-8-19-13-10(14(11)21)5-2-6-12(13)17/h2-8H,1H3,(H,19,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRNZNLYWMSFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)